1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science . This compound, characterized by the presence of a fluorophenyl group and a tetrahydroindole core, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the tetrahydroindole structure and the trimethyl groups.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition, contributing to the understanding of biochemical pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the indole core interacts with various enzymes and proteins. These interactions can modulate signaling pathways, leading to therapeutic effects in conditions such as inflammation and cancer .
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one include other indole derivatives such as:
- 1-(4-Chlorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 1-(4-Bromophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 1-(4-Methylphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly alter their chemical properties and biological activities, highlighting the uniqueness of the fluorophenyl derivative .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHCPYKCFHECID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)F)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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